molecular formula C23H21N3O2S2 B6555548 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1040676-09-2

2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B6555548
CAS No.: 1040676-09-2
M. Wt: 435.6 g/mol
InChI Key: USLQLHZRJLOWQY-UHFFFAOYSA-N
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Description

2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 4-methylphenyl substituent at the 7-position, and a methyl group at the 3-position of the pyrimidine ring. Thienopyrimidine derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties .

This compound’s structural complexity arises from its substituent arrangement, which influences its electronic, steric, and pharmacokinetic properties. Its molecular formula is estimated as C₂₄H₂₂N₃O₂S₂ (based on analogs in ), with a molecular weight of ~460 g/mol.

Properties

IUPAC Name

2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-4-8-16(9-5-14)18-12-29-21-20(18)25-23(26(3)22(21)28)30-13-19(27)24-17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLQLHZRJLOWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core substituted with methyl and phenyl groups, which is critical for its biological activity. The presence of a sulfanyl group enhances its interaction with biological targets.

In Vitro Studies

Recent studies have assessed the antitumor activity of thienopyrimidine derivatives, including the compound . The EGFR tyrosine kinase inhibitory activity was evaluated using various cancer cell lines such as NCI-H1975, A549, and NCI-H460. The results indicated that compounds with thienopyrimidine structures exhibited significant cytotoxic effects compared to their pyridopyrimidine counterparts. For instance:

  • B-series compounds (including derivatives like this compound) showed higher cytotoxicity against A549 cells than A-series compounds.
  • The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than 50 µM in several assays, indicating promising antitumor potential .

The mechanism by which these compounds exert their antitumor effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, the inhibition of EGFR L858R/T790M kinase was noted to be less than 36% at 0.1 µM concentration for certain derivatives in the B series . This suggests that while the compound shows promise, further structural modifications may enhance its potency.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) assays indicated strong activity against strains such as Escherichia coli and Staphylococcus aureus, with some derivatives showing MIC values below 10 µg/mL .
  • Compounds featuring a thienopyrimidine ring with substituted amido or imino side chains were particularly effective in demonstrating antimicrobial properties .

Case Studies and Comparative Analysis

A comparative analysis of similar thienopyrimidine derivatives reveals that structural variations significantly influence biological activity:

CompoundIC50 (µM)Activity TypeTarget
B1<10AntitumorA549
B2>50AntitumorNCI-H1975
2-{[3-methyl-7-(4-methylphenyl)-4-oxo...}<50AntimicrobialE. coli
B7<20AntitumorNCI-H460

This table summarizes key findings from various studies and highlights the need for continued research into structure-activity relationships.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways associated with tumor growth and metastasis. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its unique structure may contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. This suggests its application in treating conditions such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial ActivityShowed significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than existing antibiotics.
Study CAnti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in animal models of induced inflammation, indicating therapeutic potential.

Insights from Diverse Sources

Recent reviews highlight the structural diversity and biological activity of thieno[3,2-d]pyrimidine derivatives, emphasizing their role as lead compounds in drug discovery. The compound's unique sulfanyl group may enhance its interaction with biological targets, leading to improved efficacy compared to other compounds in the same class.

Furthermore, ongoing research is focused on optimizing the synthesis of this compound to enhance its bioavailability and reduce toxicity. The development of novel formulations may also expand its therapeutic applications beyond oncology and infectious diseases.

Comparison with Similar Compounds

Key Observations :

  • Methyl vs. Ethyl Groups : Ethyl substituents (e.g., at the 3-position) improve metabolic stability but may reduce solubility .
  • Halogenation : Chlorine or fluorine incorporation (e.g., in ) increases antimicrobial potency due to enhanced electrophilicity .
  • Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability .

Core Structure Modifications

Compound Name Core Structure Unique Features Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine Fused thiophene-pyrimidine system Broad-spectrum potential (enzyme inhibition)
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazole ring Simplified heterocycle with fluorophenyl group Selective COX-2 inhibition (IC₅₀ = 0.8 μM)
6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one Thienopyrimidinone Ketone group at 4-position Dopamine receptor antagonism (Ki = 15 nM)

Key Observations :

  • Thiazole vs. Thienopyrimidine: Thiazole-based analogs () exhibit narrower target profiles but higher selectivity.
  • Ketone Modification: The 4-oxo group in thienopyrimidinones enhances hydrogen-bonding interactions with receptors .

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